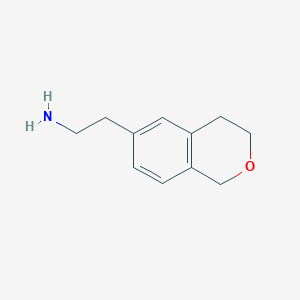

2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine

Vue d'ensemble

Description

2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine is a chemical compound belonging to the class of isochromenes. This compound has garnered attention due to its various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine typically involves the alkylation of 3,4-dihydro-1H-isochromen-6-ol with an appropriate amine. The reaction is usually carried out in the presence of a base such as trimethylamine in a solvent like dry acetonitrile under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding N-oxide.

Reduction: The compound can be reduced to its corresponding amine.

Substitution: The ethanamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield the N-oxide derivative, while reduction would yield the corresponding amine.

Applications De Recherche Scientifique

Research indicates that compounds similar to 2-(3,4-Dihydro-1H-2-benzopyran-6-yl)ethan-1-amine exhibit various biological activities:

1. Antidepressant Properties

Studies have suggested that derivatives of benzopyran can act as potential antidepressants. The structural components of this compound may contribute to its ability to modulate neurotransmitter systems involved in mood regulation.

2. Neuroprotective Effects

Benzopyran derivatives have been studied for their neuroprotective properties. Research indicates that they may help prevent neuronal damage in models of neurodegenerative diseases . This suggests a potential application in treating conditions such as Alzheimer's or Parkinson's disease.

3. Antioxidant Activity

The antioxidant properties of related compounds have been documented, indicating that this compound may also possess the ability to scavenge free radicals and reduce oxidative stress .

Medicinal Chemistry Applications

The compound serves as a versatile scaffold in medicinal chemistry, allowing for the development of novel therapeutics:

1. Drug Development

Due to its unique structure, researchers are exploring modifications of this compound to enhance its pharmacological profile. This includes increasing potency and selectivity for specific biological targets.

2. Synthesis of Hybrid Molecules

The compound can be utilized in the synthesis of hybrid molecules that combine different pharmacophores to target multiple pathways simultaneously. This approach is particularly relevant in cancer therapy and polypharmacology.

Case Studies

Several studies have highlighted the applications of benzopyran derivatives:

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various benzopyran derivatives, including those related to this compound. The results demonstrated significant antidepressant-like effects in animal models, suggesting further investigation into their mechanisms of action is warranted .

Case Study 2: Neuroprotection

Research published in Neuropharmacology examined the neuroprotective effects of benzopyran derivatives on neuronal cell lines subjected to oxidative stress. The findings indicated that these compounds could significantly reduce cell death and promote neuronal survival .

Mécanisme D'action

The exact mechanism of action of 2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Anti-inflammatory Pathways: Inhibits the production of pro-inflammatory cytokines.

Antioxidant Pathways: Scavenges free radicals and reduces oxidative stress.

Neuroprotective Pathways: Protects neurons from damage by modulating signaling pathways involved in cell survival.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dihydro-1H-isochromen-6-ol: A precursor in the synthesis of 2-(3,4-Dihydro-1h-2-benzopyran-6-yl)ethan-1-amine.

2-(3,4-Dihydro-1H-isochromen-1-yl)-N-[1-(2-methoxyacetyl)-2,3-dihydroindol-5-yl]acetamide: Another compound in the isochromene class with different biological activities.

Uniqueness

This compound is unique due to its combination of anti-inflammatory, antioxidant, and neuroprotective properties, which are not commonly found together in similar compounds.

Activité Biologique

2-(3,4-Dihydro-1H-2-benzopyran-6-yl)ethan-1-amine, also known by its CAS number 933726-75-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₁₁H₁₅NO

- Molecular Weight : 177.25 g/mol

- CAS Number : 933726-75-1

Biological Activity Overview

The biological activity of this compound has been investigated primarily concerning its interaction with dopamine receptors. Specifically, studies have shown that this compound acts as a selective D3 dopamine receptor agonist with notable effects on cellular signaling pathways.

Dopamine Receptor Interaction

Research indicates that this compound exhibits a significant affinity for the D3 receptor. In functional assays, it demonstrated an EC50 of approximately 710 nM for β-arrestin recruitment, indicating its efficacy as a full agonist at this receptor .

Structure-Activity Relationship (SAR)

The SAR studies of compounds related to this compound have revealed insights into how structural modifications influence biological activity. For instance:

| Compound ID | D3R Agonist Activity (EC50 nM) | D2R Antagonist Activity (IC50 nM) |

|---|---|---|

| 1 | 710 ± 150 | 15,700 ± 3,000 |

| 2 | 278 ± 62 | 9,000 ± 3,700 |

| 3 | 98 ± 21 | >100,000 |

These findings suggest that modifications in the aryl ether and amine groups can significantly alter the potency and selectivity of the compound .

Study on Neuropharmacological Effects

In a study examining the neuropharmacological effects of related compounds, it was found that derivatives of 2-(3,4-Dihydro-1H-2-benzopyran) exhibited varying degrees of neuroprotective properties. These compounds were tested against neurodegenerative conditions in animal models, showing promise in mitigating symptoms associated with Parkinson's disease by enhancing dopaminergic signaling .

Cytotoxic Activity Assessment

Another investigation focused on the cytotoxic effects of related benzopyran compounds against cancer cell lines. The results indicated that certain derivatives displayed significant cytotoxicity against HeLa cells with IC50 values comparable to established chemotherapeutics. This highlights the potential application of these compounds in cancer therapy .

Propriétés

IUPAC Name |

2-(3,4-dihydro-1H-isochromen-6-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c12-5-3-9-1-2-11-8-13-6-4-10(11)7-9/h1-2,7H,3-6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCRULKMEYVXQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601273466 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-6-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933726-75-1 | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-6-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933726-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-1H-2-benzopyran-6-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.